Sodium L-lactate-3-13C solution

描述

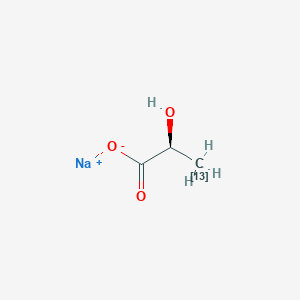

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;(2S)-2-hydroxy(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UEORGECYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635683 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-70-2 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Sodium L-lactate-3-13C in Central Carbon Metabolism Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the application of Sodium L-lactate-3-13C in elucidating the complexities of central carbon metabolism. We will move beyond procedural outlines to explore the causal relationships in experimental design and data interpretation, ensuring a robust and validated approach to metabolic flux analysis.

Section 1: Foundational Principles: Re-evaluating Lactate in Cellular Energetics

For many years, lactate was considered a metabolic waste product of glycolysis under anaerobic conditions. However, a paradigm shift has occurred, and it is now recognized as a critical metabolic fuel and signaling molecule.[1][2] There is strong evidence that lactate is produced under fully aerobic conditions and serves as a preferred energy source for various tissues, including the heart and brain.[2][3][4][5] This reconsideration of lactate's role has made it a key target for metabolic studies, particularly in diseases characterized by altered metabolism, such as cancer.[6]

Stable isotope tracers, such as molecules labeled with carbon-13 (¹³C), are powerful tools for tracking the fate of specific atoms through metabolic pathways.[7][8][9] By introducing a ¹³C-labeled substrate into a biological system, we can quantify its contribution to downstream metabolites, providing a dynamic view of metabolic fluxes.[7][10][11] Sodium L-lactate-3-¹³C is a specific tracer where the third carbon atom (the methyl group) is replaced with a ¹³C isotope.[12][13] This targeted labeling allows for precise tracking of the entry and subsequent transformations of lactate within central carbon metabolism.

Section 2: Strategic Advantages of Sodium L-lactate-3-13C in Experimental Design

The choice of a stable isotope tracer is a critical decision that dictates the scope and resolution of a metabolic study. While uniformly labeled tracers like [U-¹³C]-glucose are common, position-specific tracers such as Sodium L-lactate-3-¹³C offer distinct advantages.

-

Tracing Pyruvate Metabolism: Lactate is readily converted to pyruvate by lactate dehydrogenase (LDH). Therefore, labeling with 3-¹³C-lactate directly introduces a labeled pyruvate pool, allowing for the precise interrogation of pyruvate's metabolic fates.

-

Dissecting Anaplerosis and Cataplerosis: The tricarboxylic acid (TCA) cycle is a central hub of metabolism, with intermediates constantly being consumed for biosynthesis (cataplerosis) and replenished from other pathways (anaplerosis).[14] Tracking the ¹³C label from 3-¹³C-lactate through the TCA cycle provides quantitative insights into these processes.

-

Investigating Lactate Shuttles: The concept of lactate shuttles, where lactate is exchanged between cells and tissues, is a crucial aspect of metabolic regulation.[2] Using 3-¹³C-lactate allows for the direct observation and quantification of these shuttles in co-culture systems or in vivo models.

Below is a diagram illustrating the entry of the ¹³C label from Sodium L-lactate-3-¹³C into central carbon metabolism.

Caption: Entry of ¹³C from Sodium L-lactate-3-¹³C into central metabolism.

Section 3: Experimental Workflow: From Cell Culture to Data Analysis

A successful ¹³C metabolic flux analysis experiment requires meticulous planning and execution at every step. The following workflow provides a detailed, self-validating protocol for studies using Sodium L-lactate-3-¹³C.

Cell Culture and Labeling

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting. This is crucial for achieving a metabolic steady state.[8]

-

Media Preparation: Prepare culture medium containing Sodium L-lactate-3-¹³C. The concentration of the tracer should be carefully chosen based on the experimental goals and the typical lactate concentration in the system being studied.

-

Labeling: Replace the standard culture medium with the ¹³C-lactate-containing medium. The duration of labeling is a critical parameter that needs to be optimized to achieve isotopic steady state for the metabolites of interest.[8]

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.[15] Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet protein and cell debris.

-

Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.

-

Storage: Store the metabolite extracts at -80°C until analysis to prevent degradation.[16][17]

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for ¹³C-lactate metabolic flux analysis.

Mass Spectrometry Analysis and Data Interpretation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing the isotopic enrichment of metabolites.[9]

| Parameter | Specification | Rationale |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Provides good retention and separation of polar metabolites like TCA cycle intermediates. |

| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) | Enables accurate mass measurements to distinguish between different isotopologues. |

| Ionization Mode | Negative ion mode | Many central carbon metabolites ionize efficiently in negative mode. |

| Data Analysis | Isotopologue Distribution Analysis | Quantifies the fractional abundance of each isotopologue for a given metabolite. |

The resulting data will show a shift in the mass of metabolites that have incorporated the ¹³C label from lactate. For example, pyruvate that has incorporated the label will have a mass of M+1.

Section 4: Applications in Drug Development

The insights gained from Sodium L-lactate-3-¹³C tracing studies have significant implications for drug development.

-

Target Identification and Validation: By understanding how a disease state alters lactate metabolism, new therapeutic targets can be identified. For example, inhibitors of LDH or monocarboxylate transporters (MCTs) are being investigated as cancer therapies.

-

Mechanism of Action Studies: Stable isotope tracing can elucidate the metabolic effects of a drug candidate, providing crucial information about its mechanism of action.[18]

-

Pharmacodynamic Biomarker Development: Changes in the labeling patterns of specific metabolites can serve as pharmacodynamic biomarkers to assess drug efficacy in preclinical and clinical studies.[9]

Section 5: Advanced Considerations and Future Directions

-

In Vivo Studies: While in vitro studies provide a controlled environment, in vivo experiments using animal models are essential for understanding metabolic fluxes in a physiological context.[19][20]

-

Combining Tracers: Using multiple stable isotope tracers simultaneously (e.g., ¹³C-lactate and ¹⁵N-glutamine) can provide a more comprehensive view of metabolic networks.[10]

-

Computational Modeling: Integrating experimental data into computational models of metabolism can provide more accurate flux estimations and predictive insights.[10][21]

The continued development of analytical technologies and computational tools will further enhance the power of Sodium L-lactate-3-¹³C as a tool for unraveling the complexities of central carbon metabolism and accelerating the development of novel therapeutics.

References

-

Lane, A. N., Fan, T. W. M., Bousamra, M., & Miller, D. M. (2011). Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research with Clinical Application to Non-Small Cell Lung Cancer. ResearchGate. [Link]

-

NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

-

Fan, T. W. M., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through... ResearchGate. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

-

Cambridge Isotope Laboratories, Inc. Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors. CK Isotopes. [Link]

-

JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]

-

Metallo, C. M., & Vander Heiden, M. G. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. PubMed Central. [Link]

-

van de Poll, M. C. G., Soeters, P. B., Deutz, N. E. P., & Dejong, C. H. C. (2020). Lactate kinetics in ICU patients using a bolus of 13C-labeled lactate. PubMed Central. [Link]

-

National Institutes of Health. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. [Link]

-

Chen, Y., & Li, Z. (2016). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PubMed Central. [Link]

-

Brooks, G. A. (2020). Lactate as a fulcrum of metabolism. PubMed Central. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Rothman, D. L., Behar, K. L., Hetherington, H. P., & Shulman, R. G. (1995). Localized proton NMR observation of [3-13C]lactate in stroke after [1-13C]glucose infusion. PubMed. [Link]

-

Ahn, S., & Antoniewicz, M. R. (2012). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. [Link]

-

Mehrotra, R., & Rengan, A. K. (2014). 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol. [Link]

-

Wyss, M. T., Jolivet, R., Buck, A., Magistretti, P. J., & Weber, B. (2011). In vivo evidence for lactate as a neuronal energy source. SONAR. [Link]

-

Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Silantes. [Link]

-

Wyss, M. T., Jolivet, R., Buck, A., Magistretti, P. J., & Weber, B. (2011). In Vivo Evidence for Lactate as a Neuronal Energy Source. Journal of Neuroscience. [Link]

-

Metabolon. Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. [Link]

-

Boughton, B. A., & Chapman, K. D. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]

-

Johnson, J. M., & Rathmell, J. C. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

-

Li, S., Wang, Y., & Zhang, Y. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

-

Acutecaretesting.org. L-lactate and D-lactate - clinical significance of the difference. Acutecaretesting.org. [Link]

-

Chatham, J. C. (2002). Lactate – the forgotten fuel! PubMed Central. [Link]

-

Mass Spectrometry Research Facility. Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]

-

Hassel, B., & Bråthe, A. (2000). Cerebral metabolism of lactate in vivo: evidence for neuronal pyruvate carboxylation. PubMed. [Link]

-

Fan, T. W. M., Lane, A. N., & Higashi, R. M. (2011). Stable isotope-resolved metabolomics and applications for drug development. PubMed. [Link]

-

Brooks, G. A. (2020). Lactate as a fulcrum of metabolism. ResearchGate. [Link]

-

Lee, S., & Kim, J. (2026). Comparative evaluation of hyperpolarized [13C]pyruvate and [13C]lactate for imaging neuronal and glioma metabolism. PubMed Central. [Link]

-

Daniels, C. J., & Keshari, K. R. (2018). Analysis of 13 C and 14 C labeling in pyruvate and lactate in tumor and blood of lymphoma-bearing mice injected with 13 C. PubMed. [Link]

-

EMBL. (2019). Sample preparation: Introduction (tutorial 1/5). YouTube. [Link]

-

MetwareBio. Metabolomics Sample Preparation FAQ. MetwareBio. [Link]

-

Chen, Y., & Li, Z. (2019). Metabolisms of lactate carbons and hyperpolarized [1-13 C]pyruvate. A,... ResearchGate. [Link]

-

Brunet, P. (2023). Lactate or bicarbonate in dialysis fluid for daily home hemodialysis: advantages and disadvantages. Bulletin de la Dialyse à Domicile. [Link]

-

Certara. (2018). Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac. YouTube. [Link]

-

Wishart, D. S., & Bouatra, S. (2025). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PubMed Central. [Link]

-

Johnson, D. S. (2016). The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]

Sources

- 1. Lactate as a fulcrum of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo evidence for lactate as a neuronal energy source. [sonar.ch]

- 4. jneurosci.org [jneurosci.org]

- 5. Lactate – the forgotten fuel! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative evaluation of hyperpolarized [13C]pyruvate and [13C]lactate for imaging neuronal and glioma metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. isotope.com [isotope.com]

- 13. Sodium L -lactate-3-13C 45-55 (w/w) H2O, 13C = 99atom , = 98 CP, = 98 HPLC Chiral Purity 201595-70-2 [sigmaaldrich.com]

- 14. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ckisotopes.com [ckisotopes.com]

- 16. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 18. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lactate kinetics in ICU patients using a bolus of 13C-labeled lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

An In-Depth Technical Guide to Stable Isotope Tracing with ¹³C-Lactate

This guide provides a comprehensive overview of stable isotope tracing using ¹³C-lactate, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, execution, and data interpretation, empowering you to confidently apply this powerful technique in your own research.

Foundational Principles: Understanding the "Why" of ¹³C-Lactate Tracing

Stable isotope tracing is a powerful technique for dissecting metabolic pathways and quantifying their activity (flux) within a biological system.[1][2] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive and safe for use in a wide range of in vitro and in vivo models, including human studies.[3] The core principle lies in introducing a substrate, in this case, lactate, that has been artificially enriched with ¹³C atoms.[4] As cells or organisms metabolize this labeled lactate, the ¹³C atoms are incorporated into downstream metabolites. By tracking the distribution and abundance of these ¹³C-labeled molecules, we can elucidate the metabolic fate of lactate and the relative activity of interconnected pathways.[5][6]

Lactate, once considered a mere waste product of glycolysis, is now recognized as a critical metabolic substrate and signaling molecule. It plays a central role in cellular bioenergetics, shuttling between different cells and tissues to fuel metabolism.[7][8] For instance, in the brain, astrocytes can produce lactate from glucose, which is then taken up by neurons to fuel their energetic needs, a process known as the astrocyte-neuron lactate shuttle.[7] Similarly, in exercising muscle, lactate is both produced and consumed, serving as an important fuel source.[9] ¹³C-lactate tracing allows us to directly probe these dynamic processes and understand how they are altered in health and disease.

The choice of which carbon atom(s) to label in the lactate molecule (e.g., [1-¹³C]lactate, [3-¹³C]lactate, or uniformly labeled [U-¹³C₃]lactate) is a critical experimental design consideration. The specific labeling pattern of downstream metabolites will depend on the initial position of the ¹³C label and the series of biochemical reactions it undergoes. This provides a granular view of metabolic pathway activity. For example, tracing with [1-¹³C]lactate allows for the specific tracking of the carboxyl carbon, while [U-¹³C₃]lactate provides a more general overview of lactate's contribution to various metabolic pools.

Experimental Design: A Self-Validating System

A well-designed ¹³C-lactate tracing experiment is a self-validating system, where the results are robust and interpretable. This requires careful consideration of the biological model, the choice of tracer, and the experimental conditions.

Choosing Your Model System

The selection of the experimental model—be it cell culture, animal models, or human subjects—depends on the specific research question.

-

Cell Culture: Offers a controlled environment to study cell-autonomous metabolism. It is crucial to use appropriate media, such as dialyzed fetal bovine serum, to minimize the influence of unlabeled metabolites from the serum.[10]

-

Animal Models: Provide a more systemic view of metabolism, allowing for the study of inter-organ lactate shuttling.[3][11] Intravenous infusion is a common method for introducing the ¹³C-lactate tracer.[3][11]

-

Human Studies: Enable the direct investigation of lactate metabolism in a clinical context.[12][13] These studies require rigorous ethical approval and careful monitoring of subjects.[13]

Tracer Selection and Administration

The choice between different ¹³C-lactate isotopologues is dictated by the specific metabolic pathways under investigation.

| Tracer | Primary Application | Expected Downstream Labeled Metabolites |

| [1-¹³C]Lactate | Tracing the carboxyl carbon, particularly its entry into the TCA cycle via pyruvate dehydrogenase (PDH). | [1-¹³C]Pyruvate, [1-¹³C]Alanine, ¹³CO₂ (from PDH), [1-¹³C]Acetyl-CoA, and subsequently labeled TCA cycle intermediates. |

| [3-¹³C]Lactate | Tracing the methyl carbon, useful for assessing pyruvate carboxylase (PC) activity. | [3-¹³C]Pyruvate, [3-¹³C]Alanine, and TCA cycle intermediates labeled via both PDH and PC. |

| [U-¹³C₃]Lactate | General tracing of the entire lactate carbon backbone. | Fully labeled pyruvate, alanine, and multiple isotopologues of TCA cycle intermediates. |

The method of tracer administration is also critical. For in vivo studies, a bolus injection followed by a continuous infusion is often employed to achieve and maintain a steady-state enrichment of the tracer in the plasma.[11] The duration of the infusion should be sufficient to allow for the labeling of the metabolic pools of interest.[1]

Achieving Isotopic Steady State

A key assumption in many stable isotope tracing experiments is that the system has reached an "isotopic steady state," where the enrichment of the tracer and its downstream metabolites is constant over time. The time required to reach this state varies depending on the turnover rate of the metabolic pathway being studied.[10] For example, glycolytic intermediates may reach steady state within minutes, while the labeling of amino acids and lipids can take hours to days.[10] It is often advisable to perform a time-course experiment to determine the optimal labeling duration for your specific system and pathways of interest.[1]

Methodologies: From Sample to Data

The successful execution of a ¹³C-lactate tracing experiment hinges on meticulous sample handling and the appropriate choice of analytical techniques.

Sample Collection and Metabolite Extraction

Rapid quenching of metabolic activity at the time of sample collection is crucial to prevent artifactual changes in metabolite levels and labeling patterns.[10] This is typically achieved by flash-freezing tissues or cells in liquid nitrogen. For in vivo studies, tissues should be harvested quickly after euthanasia.

Metabolite extraction is then performed using a cold solvent system, often a mixture of methanol, acetonitrile, and water, to efficiently extract a broad range of polar metabolites.[14]

Analytical Platforms: Mass Spectrometry and NMR Spectroscopy

The two primary analytical techniques for measuring ¹³C enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16][17]

-

Mass Spectrometry (MS): Offers high sensitivity and is well-suited for detecting low-abundance metabolites.[15] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used.[6] MS measures the mass-to-charge ratio of ions, allowing for the determination of the mass isotopologue distribution (MID) of a metabolite, which is the relative abundance of molecules with different numbers of ¹³C atoms.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional location of ¹³C atoms within a molecule (isotopomer analysis).[1][16][17] This can be invaluable for distinguishing between different metabolic pathways that may produce the same mass isotopologue. However, NMR is generally less sensitive than MS.[15]

The choice between MS and NMR depends on the specific research question, the required sensitivity, and the level of detail needed regarding isotopic labeling patterns.

Experimental Protocol: A Step-by-Step Workflow for In Vitro ¹³C-Lactate Tracing

This protocol provides a general framework for a cell culture-based ¹³C-lactate tracing experiment.

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing the desired concentration of [¹³C]-lactate. It is recommended to use dialyzed serum to minimize the concentration of unlabeled lactate and other metabolites.[10]

-

Tracer Introduction: Remove the existing medium and replace it with the ¹³C-lactate-containing medium.

-

Incubation: Incubate the cells for the predetermined duration to achieve isotopic steady state.

-

Metabolism Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt metabolic activity.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Analysis: Resuspend the dried metabolites in a suitable solvent for either LC-MS or NMR analysis.

Caption: A generalized workflow for an in vitro ¹³C-lactate stable isotope tracing experiment.

Data Analysis and Interpretation: Unraveling Metabolic Phenotypes

The analysis of ¹³C-lactate tracing data requires specialized software and a solid understanding of metabolic biochemistry.

Correction for Natural ¹³C Abundance

It is essential to correct for the natural abundance of ¹³C (approximately 1.1%) in all atoms and molecules.[18] This correction allows for the accurate determination of the enrichment that is solely due to the metabolism of the ¹³C-labeled tracer.

Isotopologue Distribution Analysis

The primary output of an MS-based tracing experiment is the mass isotopologue distribution (MID) for each detected metabolite. The MID reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n has n ¹³C atoms incorporated from the tracer.

Metabolic Flux Analysis (MFA)

For a more quantitative assessment of pathway activity, the MID data can be used as an input for Metabolic Flux Analysis (MFA).[8] MFA uses computational models of metabolic networks to estimate the rates (fluxes) of intracellular reactions that best explain the observed labeling patterns.[8]

Visualizing Lactate Metabolism

The following diagram illustrates the central metabolic pathways that can be interrogated using ¹³C-lactate tracing.

Caption: Key metabolic fate of ¹³C-lactate. LDH: Lactate Dehydrogenase; ALT: Alanine Transaminase; PDH: Pyruvate Dehydrogenase.

Challenges and Best Practices

While incredibly powerful, ¹³C-lactate tracing is not without its challenges. Awareness of these potential pitfalls is the first step toward mitigating them.

-

Metabolic Perturbations: The introduction of the tracer itself can potentially alter the metabolic state of the system.[1] It is important to use tracer concentrations that are as close to physiological levels as possible.

-

Compartmentation: In eukaryotic cells, metabolism is compartmentalized (e.g., cytosol vs. mitochondria). Interpreting labeling patterns requires an understanding of where specific reactions occur.[5]

-

Data Complexity: The datasets generated from tracing experiments can be large and complex, requiring specialized bioinformatics tools for analysis.[19]

Best Practices:

-

Pilot Studies: Conduct pilot experiments to optimize tracer concentration, labeling time, and other experimental parameters.[1]

-

Multiple Tracers: In some cases, using multiple tracers can provide a more comprehensive view of metabolism.[5]

-

Integrate with Other 'Omics: Combining metabolomics data from tracing experiments with proteomics and transcriptomics can provide a more holistic understanding of metabolic regulation.

Conclusion: The Future of Metabolic Research

Stable isotope tracing with ¹³C-lactate is an indispensable tool for elucidating the complexities of cellular and systemic metabolism. By providing a dynamic view of metabolic fluxes, this technique offers unparalleled insights into the metabolic reprogramming that underlies numerous physiological and pathological states. As analytical technologies continue to advance, the precision and scope of ¹³C-lactate tracing will undoubtedly expand, further revolutionizing our understanding of metabolism in health and disease.

References

-

Crown, S. B., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic Engineering, 14(2), 150-161. [Link]

-

Mishra, P., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101287. [Link]

-

Liu, X., et al. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 13(7), 834. [Link]

-

Rabinowitz, J. D., & Purdy, J. (2018). Metabolomics and isotope tracing. Cell, 173(1), 21-32. [Link]

-

Giaume, C., et al. (2023). Mitochondrial Ca2+ Signaling at the Tripartite Synapse: A Unifying Framework for Glutamate Homeostasis, Metabolic Coupling, and Network Vulnerability. International Journal of Molecular Sciences, 24(13), 10769. [Link]

-

Good, S. V., et al. (2020). Stable isotope labelling (SIL) of mouse sperm to investigate the metabolic requirements of capacitation. bioRxiv. [Link]

-

Merritt, M. E., et al. (2011). Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism. Journal of Cardiovascular Magnetic Resonance, 13(1), 1-8. [Link]

-

Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(10), 4839-4863. [Link]

-

Yuan, J., et al. (2017). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Metabolites, 7(2), 19. [Link]

-

Le, A., & screaming, B. (2012). Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling. Metabolic engineering, 14(1), 30-38. [Link]

-

JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]

-

Fan, T. W. M., et al. (2011). Lactate production from 13 C glucose and release into the medium was... ResearchGate. [Link]

-

Yuan, M., et al. (2017). Principles of Stable-Isotope Tracing. (A) Isotopes of an element are... ResearchGate. [Link]

-

Fan, T. W. M., et al. (2012). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 84(6), 2802-2810. [Link]

-

Fan, T. W. M., et al. (2012). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

Schär, M., et al. (2013). Scheme of [1- 13 C]lactate metabolism in skeletal muscle in vivo. The 13... ResearchGate. [Link]

-

Boumezbeur, F., et al. (2010). The Contribution of Blood Lactate to Brain Energy Metabolism in Humans Measured by Dynamic 13C Nuclear Magnetic Resonance Spectroscopy. Journal of Neuroscience, 30(42), 13983-13991. [Link]

-

Lane, A. N., & Fan, T. W. M. (2015). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 54(32), 7793-7803. [Link]

-

Amiel, A., et al. (2020). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. bioRxiv. [Link]

-

BOC Sciences. (2022). Stable Isotope Tracer Technique. YouTube. [Link]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 631. [Link]

-

Chen, M., et al. (2022). Task activation results in regional 13C-lactate signal increase in the human brain. NeuroImage, 247, 118833. [Link]

-

Dauner, M., & Sauer, U. (2001). Analysis of C-13 labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry. Analytical Biochemistry, 298(1), 55-63. [Link]

-

Mouse Metabolic Phenotyping Centers. (2013). 12th Annual Course Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. MMPC. [Link]

Sources

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Task activation results in regional 13C-lactate signal increase in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epic.awi.de [epic.awi.de]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Tracing Cellular Metabolism with Sodium L-lactate-3-13C

Introduction: Lactate as a Key Metabolic Player

For decades, L-lactate was primarily viewed as a metabolic waste product of glycolysis, particularly under anaerobic conditions. However, a paradigm shift has occurred, recasting lactate as a critical metabolic fuel and signaling molecule within the tumor microenvironment and other physiological systems.[1][2] Cancer cells, for instance, can exhibit metabolic symbiosis, where glycolytic cells release lactate that is then taken up and utilized as a primary carbon source by oxidative cancer cells to fuel the tricarboxylic acid (TCA) cycle.[3]

To dissect these complex metabolic pathways, researchers increasingly rely on stable isotope tracing. By supplying cells with a substrate containing a heavy isotope, such as Carbon-13 (¹³C), we can track the journey of its atoms through various metabolic transformations.[4][5] Sodium L-lactate-3-¹³C is a powerful tool in this context. The ¹³C label on the C-3 position (the methyl group) allows for precise tracking of its entry into pyruvate and subsequent metabolic fate.[6]

This guide provides a comprehensive framework for designing and executing ¹³C-lactate tracing experiments in cell culture, from initial experimental design and medium preparation to metabolite extraction and interpretation of mass spectrometry data.

The Experimental Journey: A High-Level Overview

The successful application of Sodium L-lactate-3-¹³C follows a systematic workflow. Each step is critical for generating high-quality, interpretable data. The overall process involves culturing cells, introducing the isotopic tracer, halting all metabolic activity at a precise moment, extracting the metabolites, and finally, analyzing the labeled products.

Core Principle: The Metabolic Fate of L-Lactate-3-¹³C

Understanding the biochemical journey of the ¹³C atom is fundamental to interpreting the results. When Sodium L-lactate-3-¹³C is supplied to cells, it is transported into the cytoplasm. There, the enzyme Lactate Dehydrogenase (LDH) oxidizes it to pyruvate. Crucially, the ¹³C label from the C-3 position of lactate becomes the C-3 position of pyruvate.

This [3-¹³C]pyruvate can then enter the mitochondria. The Pyruvate Dehydrogenase (PDH) complex decarboxylates it (removing the unlabeled C-1), converting it into [2-¹³C]acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate, now carrying the ¹³C label. As this labeled citrate is processed through the cycle, the ¹³C atom is incorporated into successive intermediates like α-ketoglutarate, succinate, and malate.[7] Detecting these labeled intermediates provides direct evidence of lactate being used as an anaplerotic fuel source.

Sources

- 1. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. isotope.com [isotope.com]

- 7. pubs.acs.org [pubs.acs.org]

Illuminating Metabolic Crossroads: A Guide to In Vivo Infusion Studies with Sodium L-lactate-3-13C

Foreword: The Renaissance of Lactate in Metabolic Research

For decades, lactate was relegated to the role of a metabolic waste product, a mere indicator of anaerobic exertion. However, a paradigm shift in our understanding has repositioned lactate as a critical metabolic substrate and signaling molecule, orchestrating intercellular and inter-organ communication. The advent of stable isotope tracers, particularly Sodium L-lactate-3-13C, has been instrumental in this renaissance. By enabling the precise tracking of lactate's journey through the intricate web of metabolic pathways in a living system, we can now unravel its dynamic role in health and disease. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting in vivo infusion studies using Sodium L-lactate-3-13C, a powerful tool to dissect metabolic flux in real-time.

The Rationale: Why Sodium L-lactate-3-13C is a Superior Metabolic Tracer

The selection of a tracer is a critical decision that dictates the scope and resolution of a metabolic study. Sodium L-lactate-3-13C offers distinct advantages for in vivo research:

-

Metabolic Versatility: Lactate stands at a pivotal metabolic crossroads. It can be oxidized as a fuel source, converted to glucose via gluconeogenesis, or contribute to the synthesis of other biomolecules. The 13C label on the C-3 position allows for the tracing of these diverse metabolic fates.

-

Safety and Stability: As a stable, non-radioactive isotope, 13C is safe for use in human studies, eliminating the concerns and regulatory hurdles associated with radioactive tracers.[1]

-

Targeted Pathway Analysis: The position of the label is paramount. Labeling at the C-3 position of lactate provides specific insights into its entry into the Tricarboxylic Acid (TCA) cycle and gluconeogenesis.[2][3] Upon conversion to pyruvate, the 13C label resides on the methyl carbon, which is retained through the pyruvate dehydrogenase complex and enters the TCA cycle as [2-13C]acetyl-CoA. This allows for the precise tracking of lactate-derived carbons through oxidative metabolism.

-

Physiological Relevance: Infusion of Sodium L-lactate allows for the study of lactate metabolism under physiologically relevant conditions, mimicking endogenous production and utilization.[4]

Table 1: Properties of Sodium L-lactate-3-13C

| Property | Value | Source |

| Chemical Formula | ¹³CH₃CH(OH)CO₂Na | [5] |

| Isotopic Purity | ≥99 atom % ¹³C | [5] |

| Chiral Purity | ≥98% (L-isomer) | [5] |

| Suitability | Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) | [5] |

Experimental Design: A Step-by-Step Framework for In Vivo Infusion Studies

A well-designed in vivo infusion study is crucial for obtaining robust and interpretable data. The following protocol outlines the key steps for a primed-constant infusion of Sodium L-lactate-3-13C. This method is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of metabolic fluxes.

Pre-Infusion Preparations: Setting the Stage for Success

Ethical Considerations: All studies involving human subjects must be approved by an Institutional Review Board (IRB) or equivalent ethics committee.[6][7] Informed consent must be obtained from all participants. For animal studies, protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Subject Screening and Dietary Control:

-

Inclusion/Exclusion Criteria: Define clear criteria for subject recruitment based on the research question (e.g., age, health status, medication use).

-

Dietary Standardization: To minimize variability in baseline metabolism, subjects should consume a standardized diet for a period (e.g., 3 days) leading up to the study. This helps to ensure that all participants start from a similar metabolic state.

The Infusion Protocol: A Detailed Workflow

This protocol is a general guideline and may require optimization based on the specific research question, subject population (human or animal), and analytical methods.

Diagram 1: Experimental Workflow for Primed-Constant Infusion

Caption: A typical workflow for a primed-constant infusion study.

Step-by-Step Protocol:

-

Subject Preparation: Subjects should arrive at the research facility in a fasted state (e.g., overnight fast of 10-12 hours). Two intravenous catheters are placed: one for the infusion of the tracer and another in the contralateral arm for blood sampling. For studies requiring arterial-venous difference measurements, an arterial line and a venous line draining the tissue of interest (e.g., femoral vein for leg muscle) are necessary.[8][9][10]

-

Baseline Blood Sampling: Collect at least two baseline blood samples before the infusion begins to determine the natural abundance of 13C in lactate and other metabolites of interest.

-

Priming Bolus: To rapidly achieve isotopic steady-state, a priming bolus of Sodium L-lactate-3-13C is administered. The size of the bolus should be calculated to fill the lactate pool. A common approach is to estimate the pool size based on the subject's body weight and the distribution volume of lactate.

-

Constant Infusion: Immediately following the bolus, a continuous infusion of Sodium L-lactate-3-13C is initiated. The infusion rate should be carefully controlled using a calibrated syringe pump to maintain a constant level of isotopic enrichment in the plasma. Infusion rates will vary depending on the research goals and subject population. For example, a study in humans might use a continuous infusion rate of 5 mg/min.[11]

-

Steady-State Blood Sampling: Once isotopic steady-state is achieved (typically after 60-90 minutes), blood samples are collected at regular intervals (e.g., every 15-30 minutes) for the duration of the study (e.g., 2-3 hours).

-

Sample Handling: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.

Analytical Methodologies: Unveiling the 13C Signature

The accurate measurement of 13C enrichment in lactate and its downstream metabolites is the cornerstone of a successful tracer study. Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive technique for this purpose.

Sample Preparation and Derivatization: Making Analytes GC-MS Ready

Lactate and other polar metabolites are not volatile and require chemical derivatization to be analyzed by GC-MS.[12][13]

Caption: The metabolic pathways traced by Sodium L-lactate-3-13C.

Explanation of Pathways:

-

Conversion to Pyruvate: Lactate is readily converted to pyruvate by lactate dehydrogenase (LDH). The 13C label is retained on the C-3 position of pyruvate.

-

Entry into the TCA Cycle: Pyruvate is decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA, which enters the TCA cycle. The 13C from [3-13C]pyruvate becomes the methyl carbon of acetyl-CoA ([2-13C]acetyl-CoA). Subsequent turns of the TCA cycle will lead to the scrambling of the label into various positions of the cycle intermediates and ultimately its release as 13CO2.

-

Gluconeogenesis: In the liver and kidneys, pyruvate can be carboxylated to oxaloacetate and enter the gluconeogenic pathway to form new glucose. The 13C from [3-13C]lactate will be incorporated into the glucose molecule at specific positions (primarily C1, C2, C5, and C6), which can be determined by analyzing the isotopic enrichment of glucose. [14][15]* Transamination: Pyruvate can be transaminated to form alanine, transferring the 13C label.

By measuring the 13C enrichment in these key metabolites, researchers can gain a quantitative understanding of lactate's contribution to these fundamental metabolic processes.

Conclusion: A Powerful Tool for Unraveling Metabolic Complexity

The use of Sodium L-lactate-3-13C in in vivo infusion studies represents a powerful and safe methodology for elucidating the complex role of lactate in metabolism. By carefully designing and executing these studies, and by employing sensitive analytical techniques, researchers can gain unprecedented insights into metabolic fluxes in both health and disease. This knowledge is crucial for the development of novel diagnostic and therapeutic strategies for a wide range of metabolic disorders.

References

-

Kieling, C., et al. (2013). Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism. PLoS ONE, 8(9), e74883. [Link]

-

Kristensen, N. B., & Danfær, A. (1995). Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry. Analytical Chemistry, 67(19), 3537-3541. [Link]

-

Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition, 74(3), 362-365. [Link]

-

Chen, Y., et al. (2022). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Metabolites, 12(3), 224. [Link]

-

Ospina-Tascón, G. A., et al. (2016). Combination of arterial lactate levels and venous-arterial CO2 to arterial-venous O2 content difference ratio as markers of resuscitation in patients with septic shock. Critical Care, 20(1), 1-10. [Link]

-

Willette, A. A., et al. (2022). Acute effects of lactate infusion on metabolism, AD biomarkers, and cognition: The LEAN study. Alzheimer's & Dementia. [Link]

-

Shimma, S., et al. (2021). Tissue derivatization for visualizing lactate and pyruvate in mouse testis tissues using matrix-assisted laser desorption/ionization-mass spectrometry imaging. Analytical and Bioanalytical Chemistry, 413(28), 7045-7054. [Link]

-

Boumezbeur, F., et al. (2010). The Contribution of Blood Lactate to Brain Energy Metabolism in Humans Measured by Dynamic 13C Nuclear Magnetic Resonance Spectroscopy. Journal of Neuroscience, 30(42), 13983-13991. [Link]

-

Gallagher, E. J., et al. (2009). Lactate measurement: arterial versus venous blood sampling. acutecaretesting.org. [Link]

-

Wang, T., et al. (2018). Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism. Journal of Chromatography B, 1089, 51-57. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2011). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 50(21), 12065-12074. [Link]

-

Lee, J., et al. (2021). Evidence of 13C-lactate oxidation in the human brain from hyperpolarized 13C-MRI. NeuroImage, 244, 118630. [Link]

-

ResearchGate. (n.d.). GC/MS analysis of 13 C patterns of lactate and acetate in culture...[Link]

-

de Graaf, R. A., et al. (2010). The contribution of blood lactate to brain energy metabolism in humans measured by dynamic 13C nuclear magnetic resonance spectroscopy. Journal of Neuroscience, 30(42), 13983-13991. [Link]

-

Lidén, K. (2012). Stable isotope analysis and ethical issues surrounding a human skeleton material from Rounala in Karesuando parish. Diva-Portal.org. [Link]

-

Tissot, S., et al. (1993). Determination of 13C enrichment at specific positions of plasma glucose by gas chromatographic-mass spectrometric analysis of the 1,2:5,6-diisopropylidene-3-O-acetyl-alpha-furanosyl derivative. Analytical Biochemistry, 214(1), 261-267. [Link]

-

ResearchGate. (2015). Combination of arterial lactate levels and venous-arterial CO2 to arterial-venous O2 content difference ratio as markers of resuscitation in patients with septic shock. [Link]

-

Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. ResearchGate. [Link]

-

ResearchGate. (n.d.). Differential chemical derivatization allows efficient separation of...[Link]

-

ResearchGate. (2023). (PDF) Hypertonic sodium lactate infusion reduces vasopressor requirements and biomarkers of brain and cardiac injury after experimental cardiac arrest. [Link]

-

ResearchGate. (n.d.). Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through...[Link]

-

Oxford Academic. (n.d.). UNCORRECTED MANUSCRIPT. [Link]

-

bioRxiv. (2022). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

-

Chromatography Forum. (2012). Derivatization of a-hydroxy acids. [Link]

-

Proceedings of the National Academy of Sciences. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. [Link]

-

Solubility of Things. (n.d.). Safety and Ethical Considerations in Isotope Use. [Link]

-

Usiena air. (2013). Ratio of carbon dioxide veno-arterial difference to oxygen arterial-venous difference is not associated with lactate decrease af. [Link]

-

NIH. (n.d.). Hepatic Gluconeogenesis Influences 13C Enrichment in Lactate in Human Brain Tumors During Metabolism of [1,2-13C]acetate. [Link]

-

PubMed. (n.d.). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual. [Link]

-

Scribd. (n.d.). Our Step | PDF | Gas Chromatography–Mass Spectrometry | Chemistry. [Link]

-

NIH. (n.d.). Preferential lactate metabolism in the human brain during exogenous and endogenous hyperlactataemia. [Link]

-

PubMed Central. (n.d.). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. [Link]

-

NIH. (2022). Lactate infusion as therapeutical intervention: a scoping review. [Link]

-

LITFL. (2020). Lactate and Lactic Acidosis. [Link]

-

MDPI. (2023). 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions. [Link]

-

PubMed Central. (n.d.). The Use of the Ratio between the Veno-arterial Carbon Dioxide Difference and the Arterial-venous Oxygen Difference to Guide Resuscitation in Cardiac Surgery Patients with Hyperlactatemia and Normal Central Venous Oxygen Saturation. [Link]

-

ResearchGate. (2022). GC-MS - How to prepare my sample?. [Link]

-

Medscape. (n.d.). Sodium lactate dosing, indications, interactions, adverse effects, and more. [Link]

-

NIH. (n.d.). Disposal of blood [1-13C]lactate in humans during rest and exercise. [Link]

-

NIH. (2010). Ethical Issues in Radioisotope Shortages: Rationing and Priority Setting. [Link]

Sources

- 1. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. The contribution of blood lactate to brain energy metabolism in humans measured by dynamic 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferential lactate metabolism in the human brain during exogenous and endogenous hyperlactataemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium L -lactate-3-13C 45-55 (w/w) H2O, 13C = 99atom , = 98 CP, = 98 HPLC Chiral Purity 201595-70-2 [sigmaaldrich.com]

- 6. diva-portal.org [diva-portal.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Combination of arterial lactate levels and venous-arterial CO2 to arterial-venous O2 content difference ratio as markers of resuscitation in patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactate measurement: arterial versus venous blood sampling [acutecaretesting.org]

- 10. researchgate.net [researchgate.net]

- 11. Acute effects of lactate infusion on metabolism, AD biomarkers, and cognition: The LEAN study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of 13C enrichment at specific positions of plasma glucose by gas chromatographic-mass spectrometric analysis of the 1,2:5,6-diisopropylidene-3-O-acetyl-alpha-furanosyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Practical Guide to Calculating Isotopic Enrichment for TCA Cycle Intermediates from [U-¹³C₃]Lactate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate, once considered merely a metabolic waste product, is now recognized as a critical energetic and signaling molecule, actively shuttled between cells and tissues to fuel central carbon metabolism.[1] Stable isotope tracing using uniformly labeled [U-¹³C₃]Lactate has emerged as a powerful technique to dissect its metabolic fate and quantify its contribution to the Tricarboxylic Acid (TCA) cycle. This application note provides a comprehensive guide for researchers, offering both the theoretical underpinnings and a detailed, field-proven protocol for designing, executing, and analyzing ¹³C-lactate tracing experiments. We will delve into the principles of mass isotopomer analysis, provide step-by-step instructions for cell labeling and metabolite extraction, and detail the calculations required to determine isotopic enrichment, empowering researchers to accurately probe the complexities of lactate metabolism in their experimental systems.

Scientific Principles: Tracing the Path of ¹³C from Lactate to the TCA Cycle

To accurately interpret the results of a stable isotope tracing experiment, a firm grasp of the underlying biochemistry is essential. When cells are supplied with [U-¹³C₃]Lactate, the labeled carbons are incorporated into downstream metabolites, creating distinct mass shifts that can be detected by mass spectrometry.

Lactate Entry into Central Carbon Metabolism

[U-¹³C₃]Lactate, containing three ¹³C atoms, is first oxidized to [U-¹³C₃]Pyruvate by the enzyme lactate dehydrogenase (LDH). This labeled pyruvate stands at a critical metabolic node and can enter the mitochondrial TCA cycle through two primary pathways:

-

Pyruvate Dehydrogenase (PDH): This enzyme complex decarboxylates pyruvate to form Acetyl-CoA. In this reaction, one ¹³C atom is lost as ¹³CO₂, and the remaining two carbons form [1,2-¹³C₂]Acetyl-CoA. This M+2 Acetyl-CoA then condenses with unlabeled oxaloacetate to form M+2 citrate, initiating the first turn of the TCA cycle.[2]

-

Pyruvate Carboxylase (PC): This anaplerotic enzyme carboxylates pyruvate directly to form oxaloacetate. This reaction retains all three carbons from pyruvate, producing [U-¹³C₃]Oxaloacetate. This M+3 oxaloacetate can then condense with unlabeled Acetyl-CoA to form M+3 citrate.[2]

The relative activity of these two pathways can be inferred from the ratio of M+2 to M+3 labeled TCA cycle intermediates.[3]

Mass Isotopomer Distribution (MID) in the TCA Cycle

As the labeled molecules proceed through the cyclic reactions of the TCA cycle, the ¹³C atoms are distributed among various intermediates. The fractional abundance of each isotopologue (e.g., M+0, M+1, M+2) is known as the Mass Isotopomer Distribution (MID).[3][4]

-

First Turn:

-

Via PDH: The initial entry of [1,2-¹³C₂]Acetyl-CoA results in M+2 labeling of citrate, α-ketoglutarate, succinate, fumarate, and malate.

-

Via PC: The entry of [U-¹³C₃]Pyruvate results in M+3 labeling of oxaloacetate and malate, and subsequently M+3 citrate in the next turn.

-

-

Subsequent Turns: In the second and subsequent turns of the cycle, the labeled intermediates from the first turn condense with newly generated labeled Acetyl-CoA, leading to higher-order isotopologues (M+3, M+4, etc.). For example, M+2 oxaloacetate from the first turn can condense with M+2 Acetyl-CoA to produce M+4 citrate.[4][5] This complex labeling pattern provides a rich dataset for metabolic flux analysis.[6][7]

The following diagram illustrates the initial incorporation of ¹³C from lactate into the TCA cycle.

Experimental Design and Protocol

A well-designed experiment is crucial for obtaining reliable and interpretable data. This section outlines the key considerations and provides a step-by-step protocol.

Key Considerations

-

Isotopic Steady State: It is essential to determine the time required for the isotopic enrichment in the metabolites of interest to reach a stable plateau.[3] This is typically achieved within a few hours for TCA cycle intermediates in proliferating cells.[8] A time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) is highly recommended to identify this window.

-

Metabolic Steady State: The experimental procedure, particularly the media switch to introduce the tracer, should not significantly perturb the cells' metabolic state.[3] Pre-conditioning cells in a similar medium composition before adding the tracer can minimize metabolic stress.

-

Controls: An essential control is to culture a parallel set of cells in a medium containing an equivalent amount of unlabeled (¹²C) lactate. This allows for the determination of the natural ¹³C abundance in each metabolite, which must be corrected for in the final calculations.[2]

Detailed Experimental Protocol

Materials:

-

Cell culture medium (e.g., RPMI, DMEM) lacking glucose and lactate

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₃]Lactate (e.g., Cambridge Isotope Laboratories, Inc.)

-

Unlabeled L-Lactate

-

6-well or 10 cm cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Liquid Nitrogen

-

Cell Scrapers

-

Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C

-

LC-MS grade water, methanol, and acetonitrile

Protocol Steps:

-

Cell Seeding and Culture:

-

Seed adherent cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of extraction (typically 70-80% confluency).

-

Rationale: This ensures active and relatively consistent metabolism across the cell population.

-

Allow cells to adhere and grow for 24-48 hours in their standard growth medium.

-

-

Preparation of Labeling Medium:

-

Prepare the base medium (e.g., RPMI-1640) supplemented with 10% dFBS and other required nutrients, but without standard glucose or lactate.

-

Rationale: Using dialyzed serum is critical as standard serum contains endogenous small molecules like glucose and lactate that would dilute the tracer.[9]

-

Create two versions of the final medium:

-

¹³C-Labeling Medium: Add [U-¹³C₃]Lactate to the desired final concentration (e.g., 10 mM).

-

¹²C-Control Medium: Add an identical concentration of unlabeled L-Lactate.

-

-

-

Isotopic Labeling:

-

One hour before labeling, gently aspirate the standard growth medium and replace it with a pre-warmed base medium (without lactate) to wash out residual unlabeled metabolites.

-

Aspirate the wash medium and add the appropriate pre-warmed ¹³C-Labeling or ¹²C-Control medium to the designated wells.[9]

-

Return the plates to the incubator (37°C, 5% CO₂) for the predetermined labeling duration.

-

-

Metabolite Quenching and Extraction:

-

Rationale: This is the most critical step. Metabolism must be halted instantaneously to prevent changes in metabolite levels during sample collection.

-

Remove the culture plate from the incubator and place it on a bed of dry ice.

-

Immediately aspirate the medium and quickly wash the cell monolayer once with 1 mL of ice-cold PBS.

-

Aspirate the PBS and immediately place the plate in liquid nitrogen for ~10 seconds to flash-freeze the cells and quench all enzymatic activity.

-

Remove the plate from liquid nitrogen and add 1 mL of pre-chilled (-80°C) 80% methanol extraction solvent.

-

Place the plate on dry ice for 15 minutes, allowing the solvent to lyse the cells and precipitate proteins.

-

Using a cell scraper, scrape the frozen cell lysate into the solvent.

-

Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried pellets at -80°C until LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 acetonitrile:water) for your chromatography method.

-

Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically employing a method optimized for separating polar organic acids.[10]

-

The mass spectrometer should be operated in negative ion mode and set to perform targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for each expected isotopologue of the TCA cycle intermediates.

-

Data Analysis: From Raw Peaks to Isotopic Enrichment

The raw data from the LC-MS consists of peak areas for each mass isotopologue of a given metabolite. The goal is to convert this into meaningful biological information.

Step 1: Determine Mass Isotopomer Distributions (MIDs)

For each TCA cycle intermediate (e.g., Citrate, Malate), integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.). The MID is the fractional abundance of each isotopologue.

Formula: Fractional Abundance (M+i) = Area(M+i) / Σ[Area(M+0) + Area(M+1) + ... + Area(M+n)]

Where 'n' is the number of carbons in the metabolite.

Step 2: Correct for Natural Isotope Abundance

Naturally occurring ¹³C (~1.1%) contributes to the M+1, M+2, and higher isotopologue signals even in unlabeled samples. This background must be removed to determine the true enrichment from the tracer. This correction is complex and is best performed using established algorithms, often available in specialized software packages or as standalone scripts.[11][12] The analysis of the ¹²C-Control samples provides the necessary natural abundance distribution for this correction.

Step 3: Calculate Fractional Enrichment

After correction, the fractional enrichment represents the proportion of the metabolite pool that has been newly synthesized from the ¹³C-lactate tracer during the labeling period.

Formula: Fractional Enrichment = 1 - Fractional Abundance of corrected M+0

This value provides a direct measure of the contribution of lactate to the synthesis of that specific metabolite.

Example Data and Interpretation

The table below shows hypothetical (but realistic) corrected MID data for citrate after labeling with [U-¹³C₃]Lactate.

| Isotopologue | Fractional Abundance (%) | Biological Interpretation |

| M+0 | 45% | The unlabeled portion of the citrate pool, derived from other carbon sources or pre-existing pools. |

| M+1 | 2% | Minimal, often indicates minor contributions from other pathways or incomplete correction. |

| M+2 | 35% | Significant labeling, primarily indicates flux through the PDH pathway . |

| M+3 | 10% | Indicates flux through the PC pathway (anaplerosis). |

| M+4 | 6% | Result of the second turn of the TCA cycle (e.g., M+2 Acetyl-CoA + M+2 Oxaloacetate). |

| M+5 | 2% | Result of the second turn of the TCA cycle (e.g., M+2 Acetyl-CoA + M+3 Oxaloacetate). |

| M+6 | 0% | Not expected from [U-¹³C₃]Lactate, as citrate only has 6 carbons. |

From this data, the Fractional Enrichment of citrate from lactate is 1 - 0.45 = 0.55 or 55% . Furthermore, the ratio of M+2 to M+3 (35:10) suggests that the PDH pathway is the dominant route of lactate entry into the TCA cycle in this example.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental and data analysis workflow.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Signal/No Metabolites Detected | Insufficient cell number. Inefficient extraction. Metabolite degradation. | Increase the number of cells seeded. Ensure extraction solvent is at -80°C and work quickly. Avoid sample degradation by keeping extracts cold and analyzing promptly. |

| High Variability Between Replicates | Inconsistent cell numbers. Non-uniform quenching/extraction. | Ensure accurate cell counting and seeding. Standardize the timing and execution of the quenching and extraction steps meticulously. |

| Low Isotopic Enrichment | Tracer concentration too low. Labeling time too short. Dilution from unlabeled sources (e.g., standard FBS, contaminated media). | Optimize tracer concentration. Perform a time-course experiment to ensure labeling reaches a steady state. Always use dialyzed FBS and high-purity reagents. |

| Unexpected Isotopologues Present | Contamination in the tracer or medium. Background noise in MS. In vivo studies may show contributions from other tissues.[1][13] | Verify the isotopic purity of the [U-¹³C₃]Lactate tracer. Check MS background scans. For in vivo work, consider the systemic nature of metabolism. |

Conclusion

Tracing the metabolism of ¹³C-labeled lactate provides profound insights into the bioenergetic and biosynthetic capabilities of cells. By carefully designing experiments, meticulously executing protocols, and correctly analyzing the resulting mass isotopomer distributions, researchers can quantify the contribution of lactate to the TCA cycle and elucidate the relative activities of key metabolic pathways like PDH and PC. This powerful technique is invaluable for understanding metabolic reprogramming in diseases such as cancer and for evaluating the mechanism of action of drugs that target cellular metabolism.

References

-

Cluntun, A. A., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Cell Metabolism, 25(5), 987-999. [Link]

-

Dobson, G., & Balbach, M. (2026). Stable isotope labelling mass spectrometry analysis of isolated mouse sperm. Biology of Reproduction. [Link]

-

Zhang, J., et al. (2021). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 60(38), 13615-13631. [Link]

-

Fan, T. W-M., et al. (2012). Lactate production from 13 C glucose and release into the medium was altered by different Se treatments. Metabolomics, 8(1), 18-31. [Link]

-

Murphy, M. P., & O'Neill, L. A. J. (Eds.). (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1069. [Link]

-

Fan, T. W-M., et al. (2012). Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through... ResearchGate. [Link]

-

Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]

-

Merritt, M. E., et al. (2012). Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism. Journal of Cardiovascular Magnetic Resonance, 14(1), 1-8. [Link]

-

Ippolito, L., et al. (2005). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Biochemical Journal, 392(Pt 2), 313–322. [Link]

-

Alves, T. C., et al. (2015). Integrated, step-wise, mass-isotopomeric flux analysis of the TCA Cycle. Cell Metabolism, 22(5), 936-947. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12. [Link]

-

Turkez, H., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 25(6), 1297. [Link]

-

Cunningham, C. H., et al. (2016). Hyperpolarized 13C Metabolic MRI of the Human Heart. Circulation Research, 119(10), 1177-1194. [Link]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. SISWEB. [Link]

-

Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]

-

Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature, 551(7678), 115-118. [Link]

-

ResearchGate. (n.d.). Mass isotopomer distribution of the TCA cycle intermediates. ResearchGate. [Link]

-

Mehrotra, S., et al. (2014). 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 4(21), e1281. [Link]

-

Chen, A. P., et al. (2018). Evidence of 13C-lactate oxidation in the human brain from hyperpolarized 13C-MRI. Journal of Cerebral Blood Flow & Metabolism, 38(11), 1933–1942. [Link]

-

van Heijster, R. H. A., et al. (2024). Hyperpolarized 13C NMR Reveals Pathway Regulation in Lactococcus lactis and Metabolic Similarities and Differences Across the Tree of Life. Metabolites, 14(9), 543. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. ResearchGate. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

-

Young, J. D. (2014). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Metabolic Engineering, 22, 53-61. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2012). 13C metabolic flux analysis in cell line and bioprocess development. Biotechnology Journal, 7(5), 589-591. [Link]

-

Waters Corporation. (n.d.). Separation and Detection of TCA Cycle Metabolites and Related Compounds in Human Urine by UPLC MS/MS. Waters Corporation. [Link]

-

Rodríguez-González, V., et al. (2015). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry, 50(2), 311-318. [Link]

-

GitHub. (n.d.). Isotopic enrichment calculator from mass spectra. GitHub. [Link]

-

Zhang, Y., et al. (2020). 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. Metabolites, 10(11), 452. [Link]

-

Zhao, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 960955. [Link]

-

Sherry, A. D., et al. (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. Metabolites, 6(2), 20. [Link]

-

Ghosh, J. (2018, June 27). How to estimate intracellular metabolite concentration? ResearchGate. [Link]

-

Uehara, T., et al. (2021). Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach. Analytical and Bioanalytical Chemistry, 414(3), 1321-1331. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). (R)-Lactate at BMRB. bmrb.io. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. academic.oup.com [academic.oup.com]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 13. researchgate.net [researchgate.net]

Application Note: Optimizing Cell Extraction for ¹³C Isotope Labeled Metabolomics

Introduction: The Criticality of Extraction in Isotope Tracing

Stable isotope tracing, particularly with ¹³C-labeled substrates, has become an indispensable tool for elucidating metabolic pathways, quantifying flux, and understanding cellular reprogramming in health and disease. The accuracy of these powerful techniques hinges on a seemingly routine, yet fundamentally critical step: the extraction of intracellular metabolites. An improperly executed extraction can introduce significant bias, leading to the misinterpretation of labeling patterns and metabolic fluxes. The primary goals of any extraction protocol for metabolomics are to instantaneously halt all enzymatic activity (quenching), efficiently lyse the cells, and quantitatively recover the widest possible range of metabolites without degradation or isotopic alteration.[1][2]

This guide provides a comprehensive overview of field-proven cell extraction techniques tailored for ¹³C-labeled metabolomics. It moves beyond simple step-by-step instructions to explain the underlying principles and causalities, enabling researchers to select and validate the optimal method for their specific cellular model and analytical platform.

Pillar 1: The Imperative of Metabolic Quenching

The metabolome is highly dynamic, with enzymatic turnover times in the range of seconds or even milliseconds.[1] To capture a true snapshot of the metabolic state at a specific moment, enzymatic activity must be arrested instantly. This process, known as quenching, is the most critical step in sample preparation for metabolomics.[3][4] Failure to achieve rapid and effective quenching will allow metabolic activity to continue post-harvest, altering the concentration and ¹³C-labeling state of key metabolites and rendering the data meaningless.

Common Quenching Strategies:

-